Plocoralide C

CAS No.:

Cat. No.: VC1850888

Molecular Formula: C10H13Br2Cl3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Br2Cl3 |

|---|---|

| Molecular Weight | 399.4 g/mol |

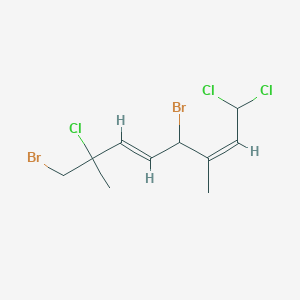

| IUPAC Name | (2Z,5E)-4,8-dibromo-1,1,7-trichloro-3,7-dimethylocta-2,5-diene |

| Standard InChI | InChI=1S/C10H13Br2Cl3/c1-7(5-9(13)14)8(12)3-4-10(2,15)6-11/h3-5,8-9H,6H2,1-2H3/b4-3+,7-5- |

| Standard InChI Key | XYWJXYNATGBZQB-BZDQXIRASA-N |

| Isomeric SMILES | C/C(=C/C(Cl)Cl)/C(/C=C/C(C)(CBr)Cl)Br |

| Canonical SMILES | CC(=CC(Cl)Cl)C(C=CC(C)(CBr)Cl)Br |

Introduction

Chemical Structure and Properties

Chemical Identity

Plocoralide C is chemically identified as 4,8-dibromo-1,1,7-trichloro-3,7-dimethyl-2E,5Z-octadiene . This systematic nomenclature reveals the compound's core structure: an octadiene backbone featuring two bromine atoms (at positions 4 and 8), three chlorine atoms (two at position 1 and one at position 7), and two methyl groups (at positions 3 and 7). The designations 2E and 5Z indicate the stereochemical configuration of the double bonds at these positions.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of Plocoralide C:

| Property | Value |

|---|---|

| SpectraBase Compound ID | Kxyv3UFIxxX |

| InChI | InChI=1S/2C10H13Br2Cl3/c21-7(5-9(13)14)8(12)3-4-10(2,15)6-11/h23-5,8-9H,6H2,1-2H3/b2*4-3+,7-5- |

| InChIKey | SLUIBGPRYLRWHB-CMLJBYFOSA-N |

| Molecular Weight | 798.76 g/mol |

| Molecular Formula | C20H26Br4Cl6 |

| Exact Mass | 791.689919 g/mol |

These properties are derived from the structural composition of Plocoralide C, which features a unique arrangement of halogen atoms on its carbon backbone .

Structural Characteristics

The molecular structure of Plocoralide C is distinguished by its acyclic monoterpene framework with multiple halogen substitutions. The presence of both bromine and chlorine atoms creates a distinct electronic distribution and three-dimensional configuration that influences the compound's chemical reactivity and biological interactions.

The stereochemistry of the double bonds (2E,5Z) is a critical structural feature that differentiates Plocoralide C from related compounds. In similar polyhalogenated monoterpenes, this stereochemical arrangement is typically determined through nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of coupling constants (³J values) .

Biosynthesis of Plocoralide C

Terpene Biosynthesis Pathways

Halogenated monoterpenes in red macroalgae are biosynthesized through either the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway, or potentially through both . These metabolic routes lead to the formation of the fundamental building blocks of terpenes: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The MVA pathway operates in the cytosol, beginning with the condensation of three molecules of acetyl-CoA and proceeding through a series of enzymatic reactions. The phosphorylation of mevalonate by mevalonate kinase represents a key step in this pathway . Conversely, the MEP pathway is localized in the plastids and follows a different sequence of reactions, but both pathways converge in the production of IPP and DMAPP.

These isoprenoid precursors subsequently combine to form geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes, including Plocoralide C.

Halogenation Mechanisms

The distinctive halogenation pattern observed in Plocoralide C is likely the result of enzymatic activity, specifically haloperoxidases, which catalyze the incorporation of halogen atoms into the monoterpene skeleton . For compounds in the genus Plocamium, the biosynthetic pathway typically involves ocimene as a common precursor for halogenated monoterpenes .

The halogenation process is dependent on specific enzyme co-factors. Studies with related species have demonstrated that the absence of critical co-factors such as bromide and vanadate can prevent the biosynthesis of brominated compounds . This suggests that the formation of Plocoralide C, with its specific arrangement of bromine and chlorine atoms, requires the presence and activity of particular haloperoxidase enzymes with their associated co-factors.

Biological Activity

Structure-Activity Relationships

The biological activities of halogenated monoterpenes are strongly influenced by their halogen content and the specific positioning of these atoms within the molecular structure. Research on related compounds has established that higher halogen content, particularly bromine, often correlates with enhanced biological activity . This suggests that Plocoralide C, with its multiple bromine and chlorine substituents, may possess significant bioactivity compared to less halogenated analogues.

Comparative Cytotoxicity

While specific data for Plocoralide C is limited, insights can be gained from studies on related polyhalogenated monoterpenes. For instance, anverenes from Plocamium cartilagineum have demonstrated moderate cytotoxicity against cervical cancer (HeLa) cells . These compounds were evaluated using clonogenic survival assays, where cancer cells were exposed to various concentrations of the compounds for five days before assessment of growth inhibition .

The structural similarities between Plocoralide C and these tested compounds suggest that Plocoralide C might also possess cytotoxic properties, potentially making it a candidate for anticancer research.

Analytical Methods for Characterization

Isolation and Purification Techniques

The isolation of Plocoralide C from its natural source typically involves a series of extraction and purification steps. Based on protocols used for similar compounds, the process likely begins with the collection and preparation of Plocamium corallorhiza algal material, followed by extraction using organic solvents such as methanol, ethyl acetate, or dichloromethane .

The crude extract is then subjected to various chromatographic techniques to separate individual compounds. For related polyhalogenated monoterpenes, this often involves combinations of column chromatography, high-performance liquid chromatography (HPLC), and sometimes gas chromatography (GC) .

Spectroscopic Analysis

The structural elucidation of Plocoralide C relies heavily on advanced spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining the carbon skeleton, functional group positions, and stereochemistry .

For halogenated monoterpenes, ¹³C NMR spectroscopy is particularly valuable for determining halogen regiochemistry, as halogen-bearing carbons exhibit characteristic chemical shifts . In related compounds, these shifts have been used to confirm the positions of halogen atoms on the carbon backbone.

Mass spectrometry, especially negative chemical ionization mass spectrometry, provides essential information about the molecular formula and halogen substitution pattern . The isotopic distribution patterns characteristic of bromine and chlorine enable the confirmation of the number and type of halogen atoms present in the molecule.

Additional spectroscopic techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy may also be employed to gather complementary structural information about functional groups and conjugated systems within the molecule.

Research Significance and Future Directions

Ecological Significance

Polyhalogenated monoterpenes like Plocoralide C are thought to play important ecological roles in their natural environment. These compounds may serve as chemical defenses against predators, competitors, or pathogens in the marine ecosystem. Understanding the biosynthesis and ecological functions of Plocoralide C could provide insights into chemical ecology and evolutionary adaptations of marine algae.

Future Research Directions

Future studies on Plocoralide C might focus on:

-

Comprehensive biological activity profiling against various targets

-

Detailed mechanistic studies to understand its mode of action

-

Structure-activity relationship studies through the synthesis of analogues

-

Investigation of its biosynthetic pathway through genomic and enzymatic approaches

-

Development of sustainable production methods, either through optimized extraction or partial/total synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume